molecular formula C14H17N3O3 B298173 Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate

Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate

Cat. No. B298173
M. Wt: 275.3 g/mol
InChI Key: AARMMNYRTSNXKV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate, also known as TCH, is a chemical compound that has been widely used in scientific research due to its unique properties. TCH is a hydrazine derivative that has been found to have potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling. This compound has also been found to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. This compound has been found to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and has a low toxicity profile. This compound is also stable under a wide range of conditions, making it a versatile compound for use in lab experiments. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and tissues.

Future Directions

There are a number of future directions for the study of Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate. One direction is to further investigate its potential use in cancer treatment. This compound has been found to have anti-cancer properties, and further study could lead to the development of new cancer treatments. Another direction is to investigate its potential use in treating inflammatory diseases. This compound has been found to have anti-inflammatory properties, and further study could lead to the development of new treatments for inflammatory diseases. Additionally, further study is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar properties.

Synthesis Methods

The synthesis of Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate involves the reaction of tert-butyl hydrazine with 2-(cyanomethoxy)benzaldehyde in the presence of a catalyst. The reaction proceeds by the formation of an imine intermediate, which is then reduced to form this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate has been used extensively in scientific research due to its potential applications in the field of medicine and biochemistry. This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.3 g/mol

IUPAC Name

tert-butyl N-[(E)-[2-(cyanomethoxy)phenyl]methylideneamino]carbamate

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-16-10-11-6-4-5-7-12(11)19-9-8-15/h4-7,10H,9H2,1-3H3,(H,17,18)/b16-10+

InChI Key

AARMMNYRTSNXKV-MHWRWJLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=CC=C1OCC#N

SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1OCC#N

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1OCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.